2-(3-Ethylpentyl)piperidine hydrochloride
Overview
Description
2-(3-Ethylpentyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H26ClN and its molecular weight is 219.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives have a wide range of pharmacological activities and can interact with various targets .
Mode of Action
Piperidine, a major component of this compound, has been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The molecular weight of the compound is 21979 , which might influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have potential therapeutic effects against various types of cancers .
Biochemical Analysis
Biochemical Properties
2-(3-Ethylpentyl)piperidine hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, are known to interact with cytochrome P450 enzymes, which are essential for drug metabolism . These interactions often involve the inhibition or activation of enzyme activity, leading to changes in metabolic pathways. Additionally, piperidine derivatives can bind to receptor sites on proteins, influencing their function and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the central nervous system, cardiovascular system, and gastrointestinal tract by altering signaling pathways and gene expression . These effects can lead to changes in cellular metabolism, such as increased or decreased production of specific metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, piperidine derivatives can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . Additionally, these compounds can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo degradation over time, leading to changes in their biological activity . Additionally, long-term exposure to these compounds can result in alterations in cellular function, such as changes in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes . Threshold effects are often observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolism. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and function . For instance, piperidine derivatives may accumulate in the central nervous system, affecting neuronal function and signaling .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy production . These localization patterns can significantly impact the compound’s biological activity and overall cellular effects .
Properties
IUPAC Name |
2-(3-ethylpentyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBZAKEBHSUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.